molecular formula C14H10INO4 B3740605 5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid

5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid

Cat. No. B3740605
M. Wt: 383.14 g/mol
InChI Key: DIWDOWSYVLWDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid, also known as IBAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. IBAB is a derivative of benzoic acid and has been shown to possess several unique properties that make it useful in a variety of research applications.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of protein kinases. 5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid has been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell proliferation and survival. 5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels and transient receptor potential channels.
Biochemical and Physiological Effects:
5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channel activity, and the inhibition of protein kinases. In addition, 5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid has several advantages for lab experiments, including its high purity and stability, its ability to inhibit cancer cell growth, and its potential for use as a lead compound in drug discovery. However, 5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid also has some limitations, including its relatively high cost, its limited solubility in water, and its potential for toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid, including the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in other scientific research fields, and the elucidation of its mechanism of action. In addition, further studies are needed to determine the optimal dosages and administration routes for 5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid in different research applications.
Conclusion:
In conclusion, 5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. 5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid has been shown to possess several unique properties that make it useful in a variety of research applications, including cancer research, neuroscience, and drug discovery. Although further research is needed to fully understand its mechanism of action and potential applications, 5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid holds promise as a valuable tool for scientific research.

Scientific Research Applications

5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid has been shown to modulate the activity of ion channels, which are important for the transmission of electrical signals in the brain. In drug discovery, 5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO4/c15-11-4-2-1-3-9(11)13(18)16-12-6-5-8(17)7-10(12)14(19)20/h1-7,17H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWDOWSYVLWDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-{[(2-iodophenyl)carbonyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.